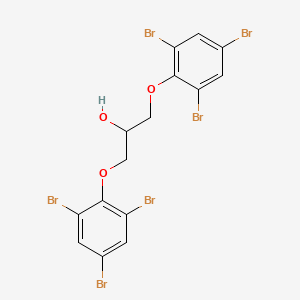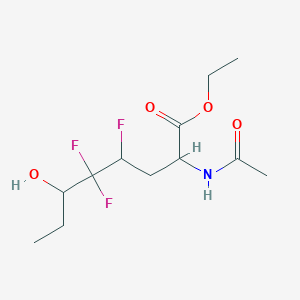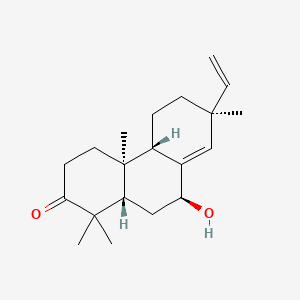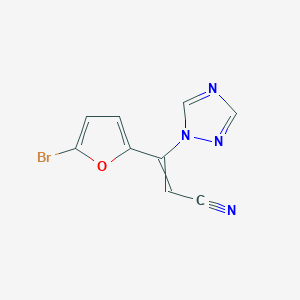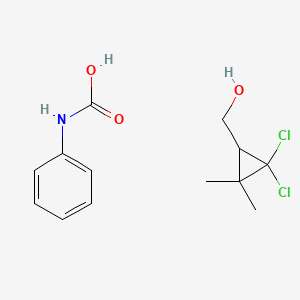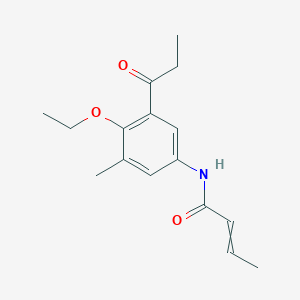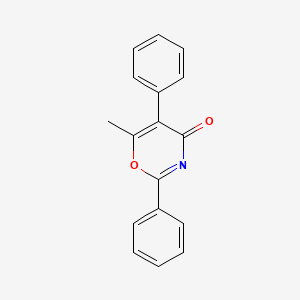
6-Methyl-2,5-diphenyl-4H-1,3-oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2,5-diphenyl-4H-1,3-oxazin-4-one is a heterocyclic compound belonging to the oxazine family Oxazines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,5-diphenyl-4H-1,3-oxazin-4-one typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot route is efficient and yields the target compound in good quantities. Additionally, microwave-assisted synthesis has been explored to enhance reaction rates and yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing safer reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2,5-diphenyl-4H-1,3-oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced oxazine derivatives.
Substitution: Formation of substituted oxazine compounds with various functional groups.
Scientific Research Applications
6-Methyl-2,5-diphenyl-4H-1,3-oxazin-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-2,5-diphenyl-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as proteases, by binding to their active sites and preventing substrate interaction . This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
4H-Benzo[e][1,3]oxazin-4-ones: These compounds share a similar oxazine core but differ in their substituents and biological activities.
4H-Benzo[d][1,3]oxazin-4-ones: These analogs have been studied for their antimicrobial and anticancer properties.
6-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Another related compound with distinct substituents and applications.
Uniqueness: 6-Methyl-2,5-diphenyl-4H-1,3-oxazin-4-one stands out due to its specific methyl and diphenyl substituents, which confer unique chemical and biological properties. Its potential as a versatile intermediate in synthetic chemistry and its promising biological activities make it a compound of significant interest.
Properties
CAS No. |
90062-23-0 |
|---|---|
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
6-methyl-2,5-diphenyl-1,3-oxazin-4-one |
InChI |
InChI=1S/C17H13NO2/c1-12-15(13-8-4-2-5-9-13)16(19)18-17(20-12)14-10-6-3-7-11-14/h2-11H,1H3 |
InChI Key |
MAFFZEJEVCBNTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B14366520.png)
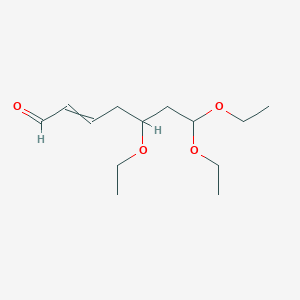
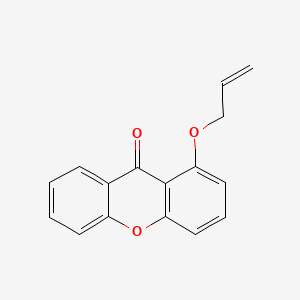
![3-[Hydroxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B14366536.png)
diphenylsilane](/img/structure/B14366539.png)

![3,9-Bis[2-(dodecylsulfanyl)hexyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14366557.png)
